molecular formula C11H15N3O B1460543 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene CAS No. 2060034-27-5

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Cat. No.: B1460543
CAS No.: 2060034-27-5
M. Wt: 205.26 g/mol
InChI Key: RKFBTRVPGPRFSI-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves multiple steps, typically starting with the preparation of the tricyclic core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxymethyl group is then introduced via methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazatricyclo compounds with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is unique due to its specific tricyclic structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-6-11-12-5-8-9-3-2-7(13-9)4-10(8)14-11/h5,7,9,13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFBTRVPGPRFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C2C3CCC(N3)CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 2
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 3
Reactant of Route 3
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 4
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 5
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Reactant of Route 6
5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

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